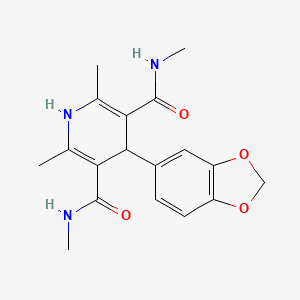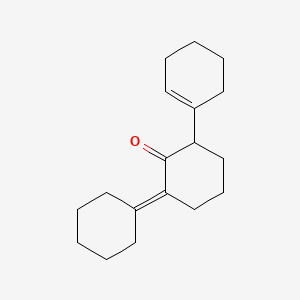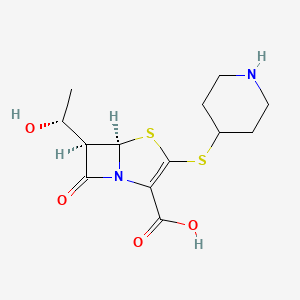
4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-(1-hydroxyethyl)-7-oxo-3-(4-piperidinylthio)-, (5R-(5-alpha,6-alpha(R*)))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thia-1-azabicyclo(320)hept-2-ene-2-carboxylic acid, 6-(1-hydroxyethyl)-7-oxo-3-(4-piperidinylthio)-, (5R-(5-alpha,6-alpha(R*))) is a complex organic compound It belongs to the class of bicyclic compounds containing a thia and azabicyclo structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-(1-hydroxyethyl)-7-oxo-3-(4-piperidinylthio)-, (5R-(5-alpha,6-alpha(R*))) typically involves multiple steps:
Formation of the bicyclic core: This step involves the construction of the thia and azabicyclo structure through cyclization reactions.
Functionalization: Introduction of the carboxylic acid, hydroxyethyl, and piperidinylthio groups through various organic reactions such as esterification, reduction, and substitution.
Purification: The final compound is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes with optimization for cost, yield, and safety. This might include the use of continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions can occur at the keto group, converting it to a hydroxyl group.
Substitution: The piperidinylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a secondary alcohol.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: It may exhibit antimicrobial properties, making it useful in the development of new antibiotics.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may be used in the synthesis of agrochemicals.
作用機序
The mechanism by which 4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-(1-hydroxyethyl)-7-oxo-3-(4-piperidinylthio)-, (5R-(5-alpha,6-alpha(R*))) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context.
類似化合物との比較
Similar Compounds
Penicillins: These antibiotics share a similar bicyclic structure but differ in their functional groups.
Cephalosporins: Another class of antibiotics with a similar core structure but different side chains.
Carbapenems: These compounds also have a bicyclic structure and are used as antibiotics.
Uniqueness
4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-(1-hydroxyethyl)-7-oxo-3-(4-piperidinylthio)-, (5R-(5-alpha,6-alpha(R*))) is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
90821-69-5 |
|---|---|
分子式 |
C13H18N2O4S2 |
分子量 |
330.4 g/mol |
IUPAC名 |
(5R,6R)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-piperidin-4-ylsulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O4S2/c1-6(16)8-10(17)15-9(12(18)19)13(21-11(8)15)20-7-2-4-14-5-3-7/h6-8,11,14,16H,2-5H2,1H3,(H,18,19)/t6-,8-,11-/m1/s1 |
InChIキー |
IQAYVBOQSTUQBD-AZTOOPQRSA-N |
異性体SMILES |
C[C@H]([C@H]1[C@@H]2N(C1=O)C(=C(S2)SC3CCNCC3)C(=O)O)O |
正規SMILES |
CC(C1C2N(C1=O)C(=C(S2)SC3CCNCC3)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


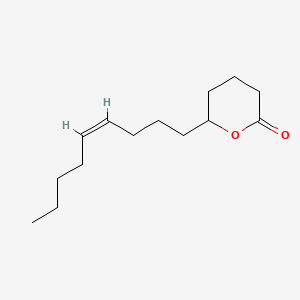
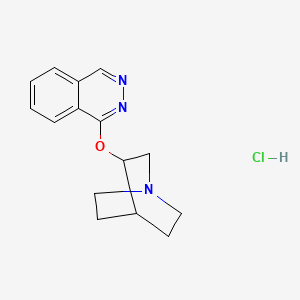
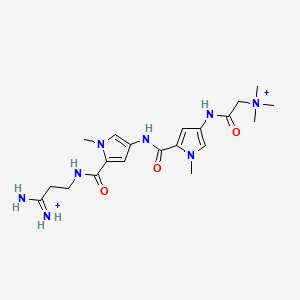
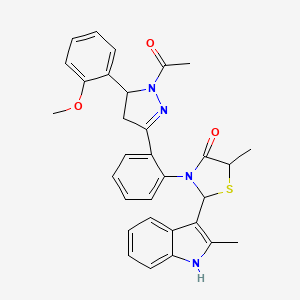
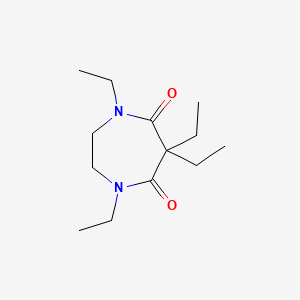
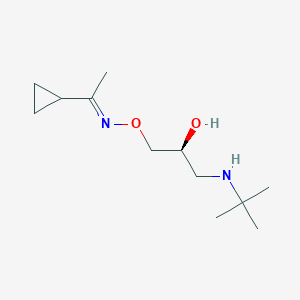
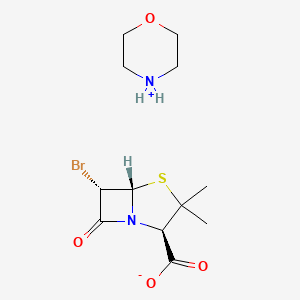

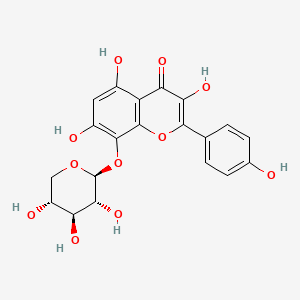
![(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B12735635.png)

